molecular formula C18H17NO4 B2415477 Methyl 2-(chroman-3-carboxamido)benzoate CAS No. 941947-89-3

Methyl 2-(chroman-3-carboxamido)benzoate

Cat. No.: B2415477
CAS No.: 941947-89-3
M. Wt: 311.337
InChI Key: ZNHXUZDATLKIAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(chroman-3-carboxamido)benzoate is an organic compound with the molecular formula C18H17NO4 and a molecular weight of 311.337. This compound is notable for its unique structure, which includes a chroman ring fused with a benzoate moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

Methyl 2-(chroman-3-carboxamido)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific application of “Methyl 2-(chroman-3-carboxamido)benzoate”. Chroman derivatives are found in many natural products and synthetic molecules that frequently exhibit unique biological and pharmacological activities .

Future Directions

Chroman derivatives are a focus of ongoing research due to their diverse biological activities . Future research may explore novel synthesis methods, potential applications, and the biological activity of “Methyl 2-(chroman-3-carboxamido)benzoate” and related compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(chroman-3-carboxamido)benzoate typically involves the reaction of chroman-3-carboxylic acid with methyl 2-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chroman-3-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The chroman ring can be oxidized to form chromone derivatives.

    Reduction: The carbonyl group in the benzoate moiety can be reduced to form alcohol derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Chromone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(chroman-3-carboxamido)benzoate: Unique due to its fused chroman and benzoate structure.

    Chroman-3-carboxylic acid: Lacks the benzoate moiety.

    Methyl 2-aminobenzoate: Lacks the chroman ring.

Uniqueness

This compound is unique due to its combined chroman and benzoate structure, which may confer distinct chemical and biological properties compared to its individual components.

Properties

IUPAC Name

methyl 2-(3,4-dihydro-2H-chromene-3-carbonylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-22-18(21)14-7-3-4-8-15(14)19-17(20)13-10-12-6-2-5-9-16(12)23-11-13/h2-9,13H,10-11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHXUZDATLKIAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2CC3=CC=CC=C3OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.